molecular formula C7H3F5O B178889 3,5-Difluoro-4-(trifluoromethyl)phenol CAS No. 116640-11-0

3,5-Difluoro-4-(trifluoromethyl)phenol

Cat. No.: B178889
CAS No.: 116640-11-0
M. Wt: 198.09 g/mol
InChI Key: NAOKJLSRDFRVLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H3F5O . It is a phenolic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 4th position on the benzene ring.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body

Result of Action

Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 3,5-Difluoro-4-(trifluoromethyl)phenol may involve large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride or selectfluor . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-(trifluoromethyl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

  • 3,5-Difluorophenol
  • 4-(Trifluoromethyl)phenol
  • 2,4-Difluorophenol
  • 2,6-Difluorophenol

Comparison: 3,5-Difluoro-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine atoms and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties , such as increased lipophilicity and electronic effects , which can be advantageous in various applications compared to its analogs .

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKJLSRDFRVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557466
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116640-11-0
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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